An In-depth Technical Guide to 2,3-Dehydro Ketoconazole: Structure, Formation, and Analytical Significance
An In-depth Technical Guide to 2,3-Dehydro Ketoconazole: Structure, Formation, and Analytical Significance
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2,3-Dehydro Ketoconazole, a significant impurity and degradation product of the broad-spectrum antifungal agent, Ketoconazole. Drawing upon established scientific literature and analytical data, this document delves into the chemical structure, formation pathways, and analytical methodologies pertinent to this compound, offering valuable insights for researchers in pharmaceutical development, quality control, and medicinal chemistry.
Introduction: The Context of Ketoconazole and its Impurities
Ketoconazole is a synthetic imidazole antifungal agent that has been widely used in the treatment of various fungal infections.[1] Its mechanism of action involves the inhibition of ergosterol synthesis, a vital component of the fungal cell membrane.[2] The purity and stability of any active pharmaceutical ingredient (API) are critical to its safety and efficacy. Impurities can arise during synthesis, storage, or administration, and may have their own pharmacological or toxicological profiles.
2,3-Dehydro Ketoconazole, recognized by the European Pharmacopoeia as Ketoconazole EP Impurity A , is a notable impurity that warrants careful monitoring and characterization.[3][4] Understanding its chemical identity and formation is paramount for developing robust analytical methods and ensuring the quality of ketoconazole-containing products.
Chemical Structure and Identification
2,3-Dehydro Ketoconazole is structurally similar to its parent compound, with the key difference being the presence of a double bond in the piperazine ring, resulting in a dihydropyrazine moiety.[4]
Nomenclature and Identifiers
A clear and unambiguous identification of a chemical entity is the foundation of rigorous scientific investigation. The following table summarizes the key identifiers for 2,3-Dehydro Ketoconazole.
| Identifier | Value | Source |
| IUPAC Name | 1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-2,3-dihydropyrazin-1-yl]ethanone | PubChem[4] |
| Synonyms | 2,3-Dehydro Ketoconazole, Ketoconazole EP Impurity A, R-049223 | PubChem[4] |
| CAS Number | 254912-63-5 | PubChem[4] |
| Molecular Formula | C₂₆H₂₆Cl₂N₄O₄ | PubChem[4] |
| Molecular Weight | 529.4 g/mol | PubChem[4] |
| InChI Key | GHVFISLXKPKRQU-OZXSUGGESA-N | PubChem[4] |
| SMILES | CC(=O)N1CCN(C=C1)C2=CC=C(C=C2)OC[C@H]3CO(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | PubChem[4] |
Structural Elucidation: A Comparative View
The structural transformation from Ketoconazole to 2,3-Dehydro Ketoconazole involves the formal loss of two hydrogen atoms from the piperazine ring, leading to the formation of a double bond. This seemingly minor change can have significant implications for the molecule's conformation, polarity, and biological activity.
Caption: Transformation of Ketoconazole to 2,3-Dehydro Ketoconazole.
Formation and Synthesis
2,3-Dehydro Ketoconazole is primarily known to be a degradation product of Ketoconazole, arising from stress conditions. Understanding the pathways of its formation is crucial for preventing its presence in pharmaceutical formulations.
Formation through Forced Degradation
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Studies have shown that 2,3-Dehydro Ketoconazole (Impurity A) is formed under oxidative and photolytic stress conditions.[5][6][7]
-
Oxidative Degradation: Treatment of Ketoconazole with oxidizing agents like hydrogen peroxide can lead to the formation of 2,3-Dehydro Ketoconazole, among other products such as the N-oxide derivative.[5]
-
Photodegradation: Exposure of Ketoconazole solutions to UV light has also been shown to generate degradation products, including those resulting from dechlorination and other complex reactions.[6]
Synthesis as a Reference Standard
While a specific, high-yield synthetic route for 2,3-Dehydro Ketoconazole is not widely published in academic literature, its availability from commercial suppliers of pharmaceutical reference standards suggests that proprietary synthetic methods exist.[3][8] These methods likely involve the synthesis of the dihydropyrazine-containing side chain separately, followed by its coupling to the dioxolane core of the molecule. The synthesis of acetyl dihydropyrazines can be a complex process, and various methods are explored in synthetic organic chemistry.
Analytical Characterization
The detection and quantification of 2,3-Dehydro Ketoconazole in the presence of the parent drug and other impurities require robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.
Chromatographic Methods
A typical stability-indicating HPLC method for Ketoconazole and its impurities would involve a reversed-phase column (e.g., C18) with a gradient elution using a buffered mobile phase and an organic modifier like acetonitrile or methanol.[5][9]
Illustrative HPLC Protocol for Forced Degradation Analysis:
-
Sample Preparation: Subject a solution of Ketoconazole to stress conditions (e.g., 30% H₂O₂ at 80°C for a specified time).[5] Neutralize the solution if necessary and dilute to a suitable concentration with the mobile phase.
-
Chromatographic System:
-
Column: Inertsil ODS-3V, 100 mm x 4.6 mm, 3 µm particle size.[5]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure separation of all components.
-
Flow Rate: 2.0 mL/min.[5]
-
Detection: UV at 220 nm.[5]
-
-
Analysis: Inject the stressed sample and a reference standard of Ketoconazole. Identify the degradation products based on their retention times relative to the main peak.
Spectroscopic and Spectrometric Data
Detailed, publicly available spectroscopic data (NMR, IR) for purified 2,3-Dehydro Ketoconazole is scarce. However, commercial suppliers of the reference standard typically provide a Certificate of Analysis with this information upon purchase.[8]
Mass Spectrometry (MS):
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of degradation products.[5][9] In the positive ion mode, 2,3-Dehydro Ketoconazole would be expected to show a protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight of 529.4. Fragmentation patterns would differ from Ketoconazole due to the presence of the dihydropyrazine ring.
The following table summarizes the predicted physicochemical properties of 2,3-Dehydro Ketoconazole.
| Property | Predicted Value | Source |
| Boiling Point | 736.8 ± 60.0 °C | LookChem[10] |
| Density | 1.37 ± 0.1 g/cm³ | LookChem[10] |
| pKa | 6.88 ± 0.12 | LookChem[10] |
Biological Significance and Toxicological Profile
There is a significant lack of public data on the specific biological activity and toxicology of 2,3-Dehydro Ketoconazole. As a pharmaceutical impurity, the primary goal is to limit its presence in the final drug product to a level that is considered safe. The toxicological evaluation of any impurity is a critical step in drug development.[11]
While the cytotoxicity of the parent compound, Ketoconazole, has been studied, it is not scientifically sound to extrapolate these findings directly to its degradation products.[12] The structural change from a piperazine to a dihydropyrazine ring could potentially alter its interaction with biological targets, including metabolic enzymes and receptors. Further research is needed to elucidate the pharmacological and toxicological profile of 2,3-Dehydro Ketoconazole.
Conclusion and Future Perspectives
2,3-Dehydro Ketoconazole (Ketoconazole EP Impurity A) is a well-identified degradation product of Ketoconazole, formed primarily under oxidative and photolytic stress. Its presence is a critical quality attribute for Ketoconazole drug products, necessitating the use of validated, stability-indicating analytical methods for its control.
While its basic chemical structure is established, a significant gap exists in the public domain regarding detailed experimental characterization data (NMR, MS, IR, crystallography) and its specific biological and toxicological profile. Future research should focus on:
-
The isolation and comprehensive spectroscopic characterization of 2,3-Dehydro Ketoconazole.
-
The development and publication of a robust, high-yield synthesis for the pure compound to facilitate further research.
-
In-depth toxicological and pharmacological studies to assess its potential impact on safety and efficacy.
A deeper understanding of 2,3-Dehydro Ketoconazole will contribute to the development of safer and more stable Ketoconazole formulations and will be of significant value to the pharmaceutical and medicinal chemistry communities.
References
-
Mhaske, R. A., & Sahasrabudhe, S. (2011). Identification of Major Degradation Products of Ketoconazole. Scientia Pharmaceutica, 79(4), 817–836. [Link]
-
Zhang, F. (2019). Isolation, Purification and Structural Identification of Degradation Products from Ketoconazole in a Liquid Formulation: An HPLC and HPLC-MS/MS Study. Chromatography and Spectroscopy Techniques, 2(1), 12-20. [Link]
-
Staub, I., et al. (2010). Photostability Studies of Ketoconazole: Isolation and Structural Elucidation of the Main Photodegradation Products. Latin American Journal of Pharmacy, 29(7), 1100-6. [Link]
-
SynZeal. (n.d.). Ketoconazole EP Impurity A. Retrieved from [Link]
-
Staub, I., et al. (2010). Photostability studies of ketoconazole: isolation and structural elucidation of the main photodegradation products. SEDICI. [Link]
-
Hori, H., et al. (1988). Cytotoxicity of ketoconazole in malignant cell lines. Cancer Chemotherapy and Pharmacology, 22(1), 25-28. [Link]
-
Allmpus. (n.d.). Ketoconazole EP Impurity A. Retrieved from [Link]
-
Mhaske, R. A., & Sahasrabudhe, S. (2011). Identification of Major Degradation Products of Ketoconazole. ResearchGate. [Link]
-
Axios Research. (n.d.). Ketoconazole Impurity 1. Retrieved from [Link]
-
LookChem. (n.d.). Cas 254912-63-5, 2,3-Dehydro Ketoconazole. Retrieved from [Link]
-
Wewering, F., et al. (2018). Cytotoxic effects of ketoconazole (KTZ) in single cell cultures (SC) or co-cultures (CC) of HepG2 and THP-1 cells. ResearchGate. [Link]
-
Zhang, F. (2018). Isolation, Purification and Structural Identification of Degradation Products from Ketoconazole in a Liquid Formulation: An HPLC and HPLC-MS/MS Study. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71315319, 2,3-Dehydro Ketoconazole. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ketoconazole-impurities. Retrieved from [Link]
-
Bräse, S., et al. (2001). Synthesis of Piperazinones, Piperazines, Tetrahydropyrazines, and Dihydropyrazinones from Polymer-Supported Acyclic Intermediates via N-Alkyl- and N-Acyliminiums. ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Retrieved from [Link]
-
Butnariu, A., et al. (2024). Ketoconazole-Fumaric Acid Pharmaceutical Cocrystal: From Formulation Design for Bioavailability Improvement to Biocompatibility Testing and Antifungal Efficacy Evaluation. MDPI. [Link]
- CN1257163C. (n.d.). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
-
Wang, Y., et al. (2022). Electrochemical Synthesis of Acetylpyrazine. Journal of Electrochemistry, 28(1), 2106001. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ketoconazole? Retrieved from [Link]
-
The International Pharmacopoeia. (n.d.). Ketoconazole (Ketoconazolum). Retrieved from [Link]
-
Li, Y., et al. (2025). Qualitative and quantitative assessment of related substances for ketoconazole cream based on national drug sampling inspection in China. PubMed Central. [Link]
-
Donati, F., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Dvorak, Z., et al. (2014). Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells. PLoS ONE, 9(10), e111189. [Link]
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. What is the mechanism of Ketoconazole? [synapse.patsnap.com]
- 3. Ketoconazole EP Impurity A | 254912-63-5 | SynZeal [synzeal.com]
- 4. 2,3-Dehydro Ketoconazole | C26H26Cl2N4O4 | CID 71315319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Photostability Studies of Ketoconazole: Isolation and Structural Elucidation of the Main Photodegradation Products [academia.edu]
- 8. allmpus.com [allmpus.com]
- 9. scholars.direct [scholars.direct]
- 10. lookchem.com [lookchem.com]
- 11. Qualitative and quantitative assessment of related substances for ketoconazole cream based on national drug sampling inspection in China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of ketoconazole in malignant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
